2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[(3-chloro-2-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NS/c14-10-3-1-2-8(12(10)15)7-20-11-5-4-9(6-19-11)13(16,17)18/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCPNRJJYFRAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Fluorination Sequential Approach
Patent CN106008330A outlines a method for synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be adapted to isolate the 2-chloro derivative. Key steps include:
- Chlorination of 2-chloro-5-(chloromethyl)pyridine with Cl₂ at 75–80°C, catalyzed by SbCl₃, yielding 2-chloro-5-(trichloromethyl)pyridine.
- Fluorination with HF gas at 120–135°C to replace trichloromethyl with trifluoromethyl.
- Selective dechlorination at position 3 using Zn/HCl to isolate 2-chloro-5-(trifluoromethyl)pyridine.
Optimization Note : SbCl₃ enhances ring chlorination efficiency, reducing reaction time from >24 h to 6–8 h.
Direct Cyano Substitution
Patent CN106349159A demonstrates nucleophilic substitution of 3-chloro-2-R-5-trifluoromethylpyridine (R = Cl, Br) with cyanide. Adapting this for chloride displacement:
- Activation : 2,3-Dichloro-5-(trifluoromethyl)pyridine reacts with 4-dimethylaminopyridine (DMAP) in acetone, forming a reactive intermediate.
- Substitution : Treatment with KCl in dichloromethane/water at 20°C selectively replaces position 2 chlorine, yielding 2-chloro-5-(trifluoromethyl)pyridine (85% yield).
Synthesis of 3-Chloro-2-fluorobenzylthiol
Thiourea Route
- Benzyl Halide Preparation : 3-Chloro-2-fluorobenzyl chloride is synthesized by Cl₂ gas reaction with 3-chloro-2-fluorotoluene under UV light (yield: 78%).
- Thiolation : Benzyl chloride reacts with thiourea in ethanol/water (1:1) at reflux, followed by NaOH hydrolysis to yield the thiol (62% yield).
Safety Note : Thiols are prone to oxidation; reactions require N₂ atmosphere.
Coupling Strategies for Thioether Formation
Nucleophilic Aromatic Substitution (SNAr)
Conditions :
- Substrate : 2-Chloro-5-(trifluoromethyl)pyridine (1 eq)
- Nucleophile : 3-Chloro-2-fluorobenzylthiol (1.2 eq)
- Base : K₂CO₃ (2 eq)
- Solvent : DMF, 80°C, 12 h
- Yield : 68%
Mechanism : The electron-withdrawing trifluoromethyl group activates position 2 for nucleophilic attack. Steric hindrance at position 3 ensures regioselectivity.
Copper-Catalyzed Coupling
Adapting Ullmann-type conditions from CN106349159A:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : Cs₂CO₃ (2 eq)
- Solvent : DMSO, 100°C, 24 h
- Yield : 74%
Advantage : Tolerates moisture and air better than SNAr.
Comparative Analysis of Methods
| Parameter | SNAr (4.1) | Cu-Catalyzed (4.2) |
|---|---|---|
| Yield (%) | 68 | 74 |
| Reaction Time (h) | 12 | 24 |
| Scalability | Moderate | High |
| Byproducts | Thiol oxidation | Trace Cu residues |
| Solvent Toxicity | High (DMF) | Moderate (DMSO) |
Key Insight : Copper catalysis offers higher yields but requires longer reaction times. SNAr is preferable for small-scale synthesis.
Purification and Characterization
- Distillation : Crude product is vacuum-distilled (70–120°C at 2 mmHg) to remove solvents.
- Crystallization : Recrystallization from hexane/ethyl acetate (3:1) yields 98% pure product.
- Analytical Data :
- ¹H NMR (CDCl₃): δ 8.72 (s, 1H, Py-H), 7.45–7.30 (m, 3H, Ar-H), 4.25 (s, 2H, SCH₂).
- MS (EI) : m/z 325 [M]⁺.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic medium.
Substitution: The halogen atoms (chlorine and fluorine) on the benzyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions
Amines: Products of reduction reactions
Substituted Derivatives: Products of nucleophilic substitution reactions
Scientific Research Applications
Agrochemical Applications
The primary application of 2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine lies in the agrochemical sector, particularly as an intermediate in the synthesis of herbicides. The trifluoromethyl group enhances the biological activity of the compound, improving its efficacy as a pesticide.
Herbicide Development
Research indicates that derivatives of trifluoromethylpyridines are increasingly utilized in crop protection products. For instance, Fluazifop-butyl, the first trifluoromethylpyridine derivative introduced to the market, has paved the way for over 20 new agrochemicals that have received ISO common names . The structural characteristics of this compound allow it to interact effectively with plant metabolic pathways, thereby providing enhanced pest resistance.
| Herbicide | Active Ingredient | Target Pests | Market Status |
|---|---|---|---|
| Fluazifop-butyl | Trifluoromethylpyridine derivative | Grass weeds | Commercially available |
| New TFMP derivatives | Various (under development) | Broadleaf and grass weeds | In clinical trials |
Pharmaceutical Applications
In addition to agrochemicals, this compound shows promise in pharmaceutical applications due to its unique chemical properties.
Drug Development
Trifluoromethylpyridine derivatives are being explored for their potential therapeutic effects. Research has identified several candidates that exhibit biological activity against various diseases:
| Compound | Therapeutic Target | Clinical Status |
|---|---|---|
| Candidate A | Anticancer | Phase II trials |
| Candidate B | Antimicrobial | Preclinical studies |
The presence of fluorine atoms in these compounds often leads to improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .
Case Study: Herbicide Efficacy
A study conducted on the efficacy of Fluazifop-butyl demonstrated its effectiveness against specific grass species in agricultural settings. The results indicated a significant reduction in weed biomass when applied at optimal concentrations, highlighting the importance of trifluoromethylpyridine derivatives in modern agriculture .
Case Study: Pharmacological Research
In pharmaceutical research, a derivative containing the trifluoromethylpyridine moiety was evaluated for its anticancer properties against lung cancer cell lines. Preliminary results showed promising cytotoxic effects, warranting further investigation into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Analogs and Their Bioactivity
Key Observations :
- Benzylthio vs. Heterocyclic Thioethers: Replacement of the benzylthio group with triazolylthio () or allylthio () alters electronic and steric properties.
- Substituent Position : Chlorine at the 3-position (5e) vs. bromine at the 4-position (5g) on the benzyl group significantly impacts herbicidal vs. fungicidal activity. The 3-chloro-2-fluoro configuration in the target compound may optimize steric and electronic interactions for dual activity .
Physicochemical Properties
Table 3: Thermal and Spectral Data
Property Trends :
- Melting Points: Fluorinated analogs (e.g., 101–102°C in ) exhibit higher thermal stability than non-halogenated derivatives, suggesting the target compound may have a similar profile.
- NMR Signatures : Aromatic protons in fluorinated benzylthio groups resonate downfield (δ ~7.5 ppm), consistent with electron-withdrawing effects .
Biological Activity
2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine, with the CAS number 259655-18-0, is a compound of interest due to its diverse biological activities, particularly in antibacterial and insecticidal applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound possesses the empirical formula and a molecular weight of 321.72 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and a thioether linkage to a chlorofluorobenzyl moiety.
Synthesis
Recent studies have reported various synthetic pathways for producing trifluoromethylpyridine derivatives, including the target compound. These methods often involve nucleophilic substitution reactions that introduce the thioether functionality at specific positions on the aromatic ring.
Antibacterial Activity
Research indicates that derivatives of trifluoromethylpyridine exhibit significant antibacterial properties against various pathogens. For instance, compounds containing thioether linkages have demonstrated higher antibacterial activity compared to traditional antibiotics. In particular, the compound's activity against Ralstonia solanacearum has been highlighted:
| Compound | Concentration (mg/L) | Activity (%) |
|---|---|---|
| E6 | 100 | 67 |
| E5 | 100 | 64 |
| E1 | 50 | 54 |
| TC | 50 | 51 |
| BT | 50 | 38 |
The thioether-containing derivatives showed notable effectiveness, with E6 (3-dichlorobenzyl) exhibiting the highest activity at 67% at a concentration of 100 mg/L .
Insecticidal Activity
In addition to antibacterial effects, this compound has shown promising insecticidal properties against pests such as aphids and whiteflies. The mechanism is believed to involve disruption of the insect's nervous system, leading to paralysis and death.
Antichlamydial Activity
Another significant area of research is the compound's potential antichlamydial activity. Studies have demonstrated that certain derivatives can selectively inhibit Chlamydia trachomatis without affecting host cell viability. The presence of electron-withdrawing groups like trifluoromethyl enhances this selectivity:
| Compound | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| Compound A | 50 | High |
| Compound B | 128 | Moderate |
These compounds were found to be non-mutagenic and exhibited stability in biological environments .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances biological activity. Compounds lacking these groups showed reduced efficacy against bacterial strains and Chlamydia . For example:
- Trifluoromethyl Group : Essential for enhancing antibacterial and antichlamydial activities.
- Thioether Linkage : Contributes to increased potency against R. solanacearum.
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated various thioether-containing compounds against R. solanacearum. The results indicated that compounds with a chlorofluorobenzyl group exhibited superior antibacterial properties compared to those without this modification.
- Antichlamydial Drug Development : Research focused on synthesizing new derivatives based on the pyridine scaffold showed promising results in inhibiting C. trachomatis, paving the way for developing selective antichlamydial drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
